Naphthalene-1,3-Disulfonic Acid: Physicochemical Profiling, Catalytic Synergy, and Pharmaceutical Applications
Naphthalene-1,3-Disulfonic Acid: Physicochemical Profiling, Catalytic Synergy, and Pharmaceutical Applications
Executive Summary
Naphthalene-1,3-disulfonic acid (NDSA) is a highly polar, bidentate organosulfur compound characterized by its electron-rich aromatic core and robust Brønsted acidity (1[1]). While historically utilized as an intermediate in azo dye synthesis, modern applications of NDSA and its functionalized derivatives (such as 7-amino-1,3-naphthalenedisulfonic acid) have expanded significantly into advanced materials science and drug development. Its precise structural geometry and di-anionic nature make it a highly effective counterion in pharmaceutical salt formulations, a potent functionalizing agent in Metal-Organic Frameworks (MOFs) (2[2]), and a structural scaffold for viral entry inhibitors (3[3]).
Molecular Architecture & Physicochemical Profiling
NDSA possesses two strongly acidic sulfonic acid groups at the 1 and 3 positions of the naphthalene ring. This asymmetric substitution pattern imparts distinct electronic and steric properties compared to the more common 1,5- or 2,6-isomers. The high Topological Polar Surface Area (TPSA) and negative LogP value underscore its extreme hydrophilicity, making it an ideal candidate for solubilizing lipophilic basic Active Pharmaceutical Ingredients (APIs).
Table 1: Key Physicochemical Properties of Naphthalene-1,3-Disulfonic Acid and its 7-Amino Derivative
| Property | Naphthalene-1,3-disulfonic acid | 7-Amino-1,3-naphthalenedisulfonic acid |
| Molecular Formula | C10H8O6S2 | C10H9NO6S2 |
| Molecular Weight | 288.3 g/mol | 303.3 g/mol |
| Exact Mass | 287.9762 Da | 302.9871 Da |
| pKa (Predicted) | < 0 (Strong Acid) | -0.93 ± 0.40 |
| LogP (XLogP3) | -1.1 | 3.65 (Computed variance) |
| TPSA | 126 Ų | 151.5 Ų |
| PubChem CID / CAS | 13133271 / 6094-26-4 | 412845 (Related) / 86-65-7 |
(Data synthesized from 1[1] and 4[4])
Mechanistic Role in Advanced Applications
Synergistic Catalysis in Metal-Organic Frameworks (MOFs)
In catalytic chemistry, the 7-amino derivative of NDSA is utilized for the post-synthetic modification of zirconium-based MOFs (e.g., UiO-66-NH2) (2[2]). By covalently tethering NDSA to the MOF via a cyanuric chloride linker, researchers engineer a dual-acidic microenvironment. The Zr4+ nodes act as Lewis acid sites, while the grafted -SO3H groups provide strong Brønsted acidity. This synergistic interplay drastically lowers the activation energy for multicomponent reactions, such as the one-pot synthesis of β-acetamido ketones, yielding high turnover frequencies and excellent catalyst durability (5[5]).
Catalytic synergy in NDSA-functionalized Metal-Organic Frameworks (MOFs).
Pharmaceutical Salt Screening and Viral Inhibition
In drug development, the di-sulfonate moiety mimics the sulfated N-terminal peptide of the HIV-1 coreceptor CCR5. Small-molecule sulfotyrosine mimetics incorporating the naphthalene-1,3-disulfonic acid scaffold have been shown to bind directly to the gp120 envelope glycoprotein, effectively neutralizing HIV-1 entry (3[3]). Furthermore, as a counterion, NDSA forms stable, highly crystalline salts with basic APIs, improving their dissolution kinetics and thermal stability.
Experimental Workflows
Methodology 1: Synthesis of NDSA-Functionalized MOF (UiO-66-Mel-NDSA)
Objective: To engineer a heterogeneous catalyst with dual Brønsted-Lewis acidity. Causality & Logic: Cyanuric chloride is employed as a highly reactive electrophilic linker. Its three chlorine atoms undergo stepwise nucleophilic aromatic substitution at distinct temperatures, allowing precise, sequential attachment first to the MOF's primary amine, and subsequently to the amino group of 7-amino-naphthalene-1,3-disulfonic acid (2[2]).
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Activation: Disperse 1.0 g of UiO-66-NH2 in anhydrous tetrahydrofuran (THF) under an inert atmosphere. Rationale: Prevents premature hydrolysis of the cyanuric chloride linker.
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Linker Attachment: Add cyanuric chloride (1.2 eq) at 0°C. Rationale: The first chlorine substitution is highly exothermic and rapid; maintaining low temperatures prevents multi-substitution cross-linking.
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Functionalization: Introduce 7-amino-naphthalene-1,3-disulfonic acid (1.5 eq) and elevate the temperature to 60°C for 12 hours. Rationale: The second chlorine substitution requires thermal activation. The sulfonic acid groups remain unreacted, preserving their Brønsted acidity.
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Isolation & Validation (Self-Validating Step): Filter, wash sequentially with DMF and ethanol to remove unreacted ligands, and dry under vacuum. Validate structural integrity via Powder X-Ray Diffraction (PXRD) to ensure the MOF lattice survived the functionalization, and use Energy-Dispersive X-ray Spectroscopy (EDX) to confirm sulfur incorporation.
Methodology 2: Pharmaceutical Salt Screening Workflow
Objective: To formulate a stable disulfonate salt of a lipophilic basic API. Causality & Logic: A self-validating screening matrix must evaluate both thermodynamic stability and kinetic solubility to prevent late-stage formulation failures.
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Equimolar Mixing: Dissolve the free base API in a high-dielectric solvent system (e.g., ethanol/water 80:20). Add a stoichiometric amount of NDSA (0.5 eq for a 2:1 API:NDSA salt, or 1.0 eq for a 1:1 salt).
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Controlled Supersaturation: Heat the mixture to 60°C to ensure complete dissolution, then apply a linear cooling ramp (-0.5°C/min) to 5°C. Rationale: Slow cooling strictly favors the thermodynamic crystalline product over kinetic amorphous precipitates.
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Antisolvent Addition: If no precipitation occurs, titrate with a non-polar antisolvent (e.g., heptane) until the cloud point is reached.
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Orthogonal Characterization (Self-Validating Step):
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Powder X-Ray Diffraction (PXRD): Confirms the formation of a novel crystalline phase distinct from the free base and pure NDSA.
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Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA): Run in tandem. Rationale: TGA identifies mass loss (desolvation/degradation), ensuring the endothermic peak observed in DSC is a true melting point, not a decomposition event.
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Self-validating pharmaceutical salt screening workflow using NDSA.
References
- Source: nih.
- Source: chemicalbook.
- Source: rsc.
- Source: nih.
- Source: rsc.
Sources
- 1. Naphthalene-1,3-disulfonic acid | C10H8O6S2 | CID 13133271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Catalytic application of a novel melamine–naphthalene-1,3-disulfonic acid metal–organic framework in the synthesis of β-acetamido ketones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. 7-Amino-1,3-naphthalenedisulfonic acid | 86-65-7 [chemicalbook.com]
- 5. Catalytic application of a novel melamine–naphthalene-1,3-disulfonic acid metal–organic framework in the synthesis of β-acetamido ketones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
